(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol

Description

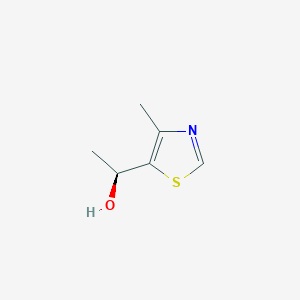

(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol is a chiral secondary alcohol featuring a 4-methylthiazole moiety substituted at the 5-position of the heterocyclic ring. The (S)-configuration at the ethanol’s chiral center confers stereochemical specificity, which is critical for interactions with biological targets or asymmetric synthesis. Thiazole derivatives are renowned for their pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities, owing to their electron-rich aromatic systems and ability to participate in hydrogen bonding .

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

(1S)-1-(4-methyl-1,3-thiazol-5-yl)ethanol |

InChI |

InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3/t5-/m0/s1 |

InChI Key |

NKLZSLYZLRJWOY-YFKPBYRVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)[C@H](C)O |

Canonical SMILES |

CC1=C(SC=N1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methylthiazol-5-yl)ethan-1-ol typically involves the reaction of 4-methylthiazole with an appropriate chiral reagent to introduce the ethanol group at the 1-position. One common method involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of solvents such as tetrahydrofuran and temperatures ranging from -90°C to 10°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include:

- Oxidation: 1-(4-Methylthiazol-5-yl)ethanal or 1-(4-Methylthiazol-5-yl)ethanoic acid.

- Reduction: Dihydro-1-(4-Methylthiazol-5-yl)ethanol.

- Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methylthiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs of (S)-1-(4-Methylthiazol-5-yl)ethan-1-ol and their distinguishing features:

Key Observations :

- Substituent Effects: The direct attachment of ethanol to thiazole (target compound) vs. phenyl or benzyl spacers (e.g., ) may reduce steric hindrance, improving solubility and metabolic stability.

- Heterocycle Variations : Replacing thiazole with imidazole (as in ) introduces a nitrogen-rich ring, altering electronic properties and reactivity.

Biological Activity

(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The compound's chiral nature contributes to its unique interactions with biological targets, potentially leading to varied effects based on its stereochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole moiety can engage with active sites of enzymes, potentially inhibiting their function. Additionally, the ethanol group enhances the compound's solubility and bioavailability, facilitating interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiazole, including this compound, exhibit notable antimicrobial properties. A study on thiazole derivatives indicated that many compounds displayed moderate to excellent activity against various bacterial strains. For instance, compounds derived from 4-methylthiazole demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5a | Staphylococcus aureus | 15 | 32 |

| 5b | Escherichia coli | 18 | 16 |

| 5c | Pseudomonas aeruginosa | 12 | 64 |

Antitumor Activity

Thiazole derivatives have also been explored for their anticancer potential. In vitro studies revealed that certain compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing the thiazole structure showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Thiazole Compounds Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 9 | Jurkat | 23.30 |

| 10 | U251 (Glioblastoma) | <10 |

| 11 | A431 (Carcinoma) | <30 |

Study on Antimicrobial Properties

A study published in Korea Science synthesized various thiazole derivatives and evaluated their antimicrobial efficacy. The results indicated that most synthesized compounds exhibited significant antibacterial activity, particularly against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Study on Antitumor Effects

Another research effort focused on the antitumor properties of thiazole-based compounds. The findings suggested that specific substitutions on the thiazole ring could enhance cytotoxicity against cancer cell lines. Molecular dynamics simulations further elucidated the interaction mechanisms at play, revealing critical hydrophobic interactions between the compounds and target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(4-Methylthiazol-5-yl)ethan-1-ol, and how can reaction conditions be optimized for high enantiomeric excess?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions starting from 4-methylthiazole derivatives. For stereochemical control, asymmetric catalysis (e.g., chiral catalysts or enzymes) is critical. Reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalyst loading must be optimized. Analytical techniques like chiral HPLC or polarimetry are essential to verify enantiomeric excess (>95% purity is achievable with careful optimization) .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemical integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, particularly to resolve signals from the thiazole ring and chiral center. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while chiral chromatography (e.g., HPLC with chiral stationary phases) validates stereochemical purity. X-ray crystallography may resolve absolute configuration if single crystals are obtainable .

Q. How does the thiazole ring influence the compound’s physicochemical properties, such as solubility and stability?

- Methodological Answer : The thiazole ring contributes to moderate hydrophobicity, necessitating solvents like ethanol or DMSO for dissolution. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) are recommended. Computational tools (e.g., COSMO-RS) can predict solubility, while experimental validation via UV-Vis spectroscopy or Karl Fischer titration quantifies hygroscopicity and degradation products .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in enantiomeric purity, assay conditions (e.g., cell line specificity), or metabolite interference. A systematic approach includes:

- Replicating assays under standardized protocols (e.g., OECD guidelines).

- Comparing results using enantiomerically pure samples.

- Employing metabolomics (LC-MS/MS) to identify active metabolites.

Cross-referencing structural analogs (e.g., ) can clarify structure-activity relationships .

Q. How can enantioselective synthesis of this compound be scaled for preclinical studies without compromising stereochemical integrity?

- Methodological Answer : Transitioning from lab-scale to pilot-scale synthesis requires:

- Optimizing catalyst recovery (e.g., immobilized chiral catalysts).

- Implementing continuous-flow reactors for precise control of reaction parameters.

- Rigorous in-process monitoring via inline FTIR or Raman spectroscopy.

Chiral stationary phases in preparative HPLC ensure final purification. Yield and enantiomeric excess must be validated at each scale-up stage .

Q. What in silico tools are recommended for predicting the pharmacological targets of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against protein databases (PDB) identifies potential targets like enzymes or receptors. Pharmacophore modeling (e.g., Schrödinger’s Phase) aligns the compound’s functional groups with known active sites. Machine learning platforms (e.g., DeepChem) predict ADMET properties, while molecular dynamics simulations (GROMACS) assess binding stability. Experimental validation via enzyme inhibition assays (e.g., fluorometric kits) is critical .

Q. How can researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer : Variability often stems from impurity in starting materials or side reactions (e.g., oxidation of the alcohol group). Mitigation strategies include:

- Purifying precursors via column chromatography or recrystallization.

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitoring reaction progress via TLC or GC-MS.

Comparative studies using identical reagents and protocols are essential to isolate variables .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 143.20 g/mol | |

| Enantiomeric Excess | >95% (chiral HPLC) | |

| Solubility in Ethanol | 25 mg/mL (25°C) | |

| Stability (pH 7.4, 25°C) | >90% after 24 hours (HPLC assay) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.